molecular formula C13H18ClN3O B1399194 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one CAS No. 1316225-92-9

1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1399194
CAS No.: 1316225-92-9
M. Wt: 267.75 g/mol
InChI Key: XLYONHYXQUNYJF-UHFFFAOYSA-N
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Description

The compound 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one features a piperidine ring linked to a 6-chloropyrazine moiety via an ethyl chain, with an acetyl group at the piperidine nitrogen. These analogs exhibit diverse biological activities, including enzyme inhibition and antimicrobial effects, highlighting the pharmacological relevance of this structural class .

Properties

IUPAC Name

1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYONHYXQUNYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one typically proceeds via:

  • Functionalization of the 6-chloropyrazine core,
  • Introduction of the ethyl linker and piperidine ring,
  • Final acetylation of the piperidine nitrogen.

The key steps involve nucleophilic aromatic substitution, alkylation, and acylation reactions.

Preparation of 6-Chloropyrazin-2-yl Intermediates

The starting point is often 2,6-dichloropyrazine or 6-chloropyrazin-2-yl derivatives. The chlorine at the 6-position is reactive towards nucleophilic substitution.

  • For example, initial displacement of the chlorine atom with nucleophiles such as hydrazine hydrate yields 2-chloro-6-hydrazinylpyrazine, which can be further functionalized.
  • Nucleophilic aromatic substitution reactions on 6-chloropyrazine derivatives allow introduction of amino or alkylamino substituents, setting the stage for further chain extension.

Acetylation to Form the Final Compound

The final step is acetylation of the piperidine nitrogen to yield the ethanone moiety:

  • Acetylation is commonly performed using acetic anhydride or acetyl chloride under mild basic conditions.
  • This step is typically done after the piperidine ring is linked to the pyrazine, ensuring site-selective acylation.

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Description Yield/Notes
1 2,6-Dichloropyrazine + Hydrazine hydrate Nucleophilic substitution to yield 2-chloro-6-hydrazinylpyrazine intermediate ~93%, crystalline solid
2 Reaction with aldehyde (e.g., 2-(piperidin-1-yl)acetaldehyde) in ethanol, room temp Formation of hydrazone or alkylated pyrazine intermediate Moderate to good yield
3 Alkylation of piperidine nitrogen with 2-(6-chloropyrazin-2-yl)ethyl halide or reductive amination Introduction of ethyl linker and piperidine ring Variable, optimized by reaction conditions
4 Acetylation with acetic anhydride or acetyl chloride, base (e.g., triethylamine) Formation of this compound High yield, purified by chromatography

Analytical and Characterization Data

  • Melting points for intermediates such as 2-chloro-6-hydrazinylpyrazine are reported around 133–135 °C.
  • NMR data confirm the structure at each stage:
    • ^1H NMR signals for pyrazine protons appear around δ 8.1–7.9 ppm,
    • Piperidine methylene protons typically resonate between δ 3.0–4.0 ppm,
    • Acetyl methyl protons appear near δ 2.0 ppm.
  • Mass spectrometry confirms molecular weights matching the target compound and intermediates.
  • Purification is often achieved by column chromatography using mixtures such as dichloromethane/methanol or ethyl acetate/hexanes.

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution on the 6-chloropyrazine ring is highly efficient under mild conditions, providing good yields of intermediates without harsh reagents.
  • Use of protecting groups (e.g., Boc on piperidine nitrogen) facilitates selective functionalization and avoids side reactions.
  • Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are sometimes employed for related analogs but are less common for this specific compound.
  • Reductive amination offers a versatile route to introduce the ethyl linker with high selectivity and yield.
  • Final acetylation is straightforward and generally quantitative, enabling easy purification.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Nucleophilic aromatic substitution 2,6-Dichloropyrazine + hydrazine hydrate EtOH, room temp 2-Chloro-6-hydrazinylpyrazine 93
2 Condensation/alkylation Intermediate + aldehyde or alkyl halide EtOH, room temp Pyrazine-ethyl-piperidine intermediate 70–85
3 Reductive amination/alkylation Piperidine + aldehyde or halide NaBH4/AcOH or alkylation agents Piperidin-ethyl-pyrazine derivative 75–90
4 Acetylation Piperidine intermediate Acetic anhydride, base This compound 85–95

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Aromatic Substituent Functional Groups Key Structural Differences Reference ID
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one Piperazine 6-Chloropyridazin-3-yl Cyclopropyl, Fluorophenyl Piperazine (6-membered) vs. Piperidine; pyridazine vs. pyrazine
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one Piperidine 4-Bromophenyl Bromine substitution Lacks chloropyrazine; simpler aryl group
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Piperazine Pyrimidin-2-yl Chloroacetyl Piperazine core; pyrimidine instead of pyrazine
1-Cyclopropyl-2-(piperazin-1-yl)-ethan-1-one dihydrochloride Piperazine None Cyclopropyl No aromatic halogenation; cyclopropyl substitution
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one 4-Hydroxypiperidine 2-Chlorophenyl Hydroxyl group on piperidine Hydroxyl modification on piperidine ring

Key Observations :

  • Piperidine vs. Piperazine : Piperidine (saturated 6-membered ring with one nitrogen) is more lipophilic than piperazine (two nitrogen atoms), influencing solubility and target binding .
  • Aromatic Systems : Chloropyrazine (electron-deficient heterocycle) may enhance interactions with enzymes compared to pyridazine or pyrimidine .
  • Substituents : Halogen placement (e.g., 6-chloro on pyrazine vs. 2-chloro on phenyl) alters electronic properties and steric effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Inferred) Reference ID
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one ~323.8 ~2.5 Low (due to chloropyrazine) N/A
1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one 385.8 3.1 Moderate (piperazine increases H-bonding)
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one 253.7 1.8 High (hydroxyl group enhances polarity)

Critical Analysis :

  • The target compound’s chloropyrazine and ethyl-piperidine chain likely result in moderate lipophilicity, balancing membrane permeability and solubility .
  • Piperazine analogs (e.g., ) may exhibit better aqueous solubility than piperidine derivatives due to additional hydrogen-bonding capacity.

Biological Activity

1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one, with the chemical formula C12H16ClN3O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom at the 6th position, an ethyl chain , and a piperidine ring attached to an ethanone group. Its unique structure contributes to its biological properties.

PropertyValue
Molecular FormulaC12H16ClN3O
Molecular Weight241.73 g/mol
CAS Number1316225-92-9
IUPAC Name1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or modulate enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation.
  • Receptor Modulation : It interacts with various cellular receptors, influencing signal transduction pathways that can affect cellular responses to stimuli.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound have shown significant anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo models .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways .

Neuroprotective Effects

The compound's interaction with cholinesterase enzymes suggests potential applications in neurodegenerative diseases such as Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE) can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .

Case Studies

Several case studies highlight the biological activity of similar piperidine derivatives:

  • Study on Cytotoxicity : A study involving piperidine derivatives demonstrated that modifications at the piperidine ring significantly enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neuroprotection Research : Another investigation focused on piperidine compounds showed dual inhibition of AChE and butyrylcholinesterase (BuChE), indicating potential for treating cognitive decline associated with Alzheimer's disease .

Q & A

Basic: What synthetic strategies are recommended for the multi-step preparation of 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one?

Answer:
The synthesis typically involves coupling a 6-chloropyrazine derivative with a piperidine-ethyl intermediate. Key steps include:

  • Nucleophilic substitution : Reacting chloropyrazine with ethylenediamine derivatives under reflux in polar aprotic solvents (e.g., DMF or dioxane) .
  • Piperidine functionalization : Introducing the ethanone moiety via ketone formation, often using acetyl chloride or similar reagents in anhydrous conditions .
  • Optimization : Control reaction temperature (60–80°C) and employ catalysts like triethylamine to enhance yield. Monitor purity via HPLC, ensuring intermediates are >95% pure before proceeding .

Advanced: How can researchers resolve low yields during the final coupling step of this compound?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent selection : Use high-boiling solvents (e.g., toluene) to stabilize transition states.
  • Catalytic systems : Employ Pd/C or CuI to facilitate cross-coupling reactions, as seen in analogous pyrimidine-piperazine syntheses .
  • Kinetic analysis : Perform time-course studies using LC-MS to identify optimal reaction termination points .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm piperidine ring conformation and chloropyrazine substitution patterns .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the piperidine-ethyl chain .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ peak at m/z 308.0825) .

Advanced: How should researchers design experiments to investigate this compound’s interaction with neurological targets?

Answer:

  • Target selection : Prioritize receptors with structural homology to known piperazine-binding proteins (e.g., serotonin or dopamine receptors) .
  • Binding assays : Use radiolabeled ligands (e.g., 3^3H-spiperone) in competitive displacement assays to quantify affinity (IC50_{50}) .
  • Functional studies : Employ cAMP accumulation or calcium flux assays in neuronal cell lines (e.g., SH-SY5Y) to assess downstream signaling effects .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • HepG2 cells : Evaluate hepatic metabolism and cytotoxicity via MTT assays .
  • hERG inhibition assay : Assess cardiac safety using patch-clamp electrophysiology to measure potassium channel blockade .
  • Ames test : Screen for mutagenicity with Salmonella typhimurium strains TA98 and TA100 .

Advanced: How can conflicting bioactivity data between this compound and its analogs be reconciled?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. fluoro groups) on target binding using molecular docking .
  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to clarify bioavailability discrepancies .
  • Crystallographic studies : Resolve target-compound co-crystal structures to identify critical binding motifs .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

Answer:

  • Molecular dynamics (MD) simulations : Predict solubility and logP values using software like Schrödinger’s Desmond .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to anticipate reactivity .
  • ADMET predictors : Tools like SwissADME estimate absorption and toxicity profiles .

Advanced: What experimental controls are essential when studying this compound’s enzyme inhibition kinetics?

Answer:

  • Positive/negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .
  • Substrate titration : Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Pre-incubation time optimization : Account for time-dependent inhibition by testing 0–60 min pre-incubation periods .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
  • Lyophilization : Test stability in lyophilized vs. solution states, particularly for hygroscopic intermediates .

Advanced: What strategies can validate hypothesized metabolic pathways for this compound?

Answer:

  • Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites in hepatocyte incubations .
  • Isotope labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic fate in vivo .
  • CYP enzyme inhibition assays : Determine major metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one

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